PFE-360

LRRK2 kinase inhibition Parkinson's disease

Choose PFE-360 for superior CNS target engagement in Parkinson's models. This brain-penetrant LRRK2 inhibitor (in vivo IC50 2.3 nM) enables dose-ranging and safety studies. Validated in macaque lung histopathology and 12-week rat renal toxicology, it ensures translational relevance for G2019S LRRK2 neurodegeneration research.

Molecular Formula C16H16N6O
Molecular Weight 308.345
CAS No. 1527475-61-1
Cat. No. B610063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePFE-360
CAS1527475-61-1
SynonymsPFE-360;  PFE 360;  PFE360;  PF-06685360;  PF06685360;  PF 06685360;  PF-6685360;  PF6685360;  PF 6685360; 
Molecular FormulaC16H16N6O
Molecular Weight308.345
Structural Identifiers
SMILESCN1C=C(C=C1C#N)C2=CNC3=C2C(=NC=N3)N4CCOCC4
InChIInChI=1S/C16H16N6O/c1-21-9-11(6-12(21)7-17)13-8-18-15-14(13)16(20-10-19-15)22-2-4-23-5-3-22/h6,8-10H,2-5H2,1H3,(H,18,19,20)
InChIKeyIYQTYHISVSPMSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PFE-360 (PF-06685360) for Preclinical Parkinson's Research: LRRK2 Inhibitor IC50, Brain Penetration and Procurement Specifications


PFE-360 (also designated PF-06685360) is a potent, orally bioavailable, and brain-penetrant small-molecule inhibitor of leucine-rich repeat kinase 2 (LRRK2) [1]. It is a member of the pyrrolo[2,3-d]pyrimidine chemical class and is primarily utilized as a chemical probe to interrogate LRRK2-dependent pathophysiology in models of Parkinson's disease (PD) [2]. The compound demonstrates an in vivo mean IC50 of 2.3 nM for LRRK2 kinase inhibition [1], establishing it as one of the higher-potency LRRK2 inhibitors available for preclinical research applications.

Why PFE-360 Cannot Be Substituted with Alternative LRRK2 Inhibitors in Parkinson's Disease Models


LRRK2 inhibitors exhibit significant divergence in their potency against wild-type versus mutant kinase forms, their capacity to penetrate the central nervous system, and their off-target safety profiles [1]. For instance, while several compounds in this class display nanomolar IC50 values in biochemical assays, their in vivo efficacy and tolerability at brain-exposure multiples required for robust target engagement vary widely [2]. Substituting PFE-360 with a less brain-penetrant analog or one with a narrower therapeutic index risks invalidating disease-modification readouts in Parkinson's models, where sustained CNS LRRK2 inhibition is critical for attenuating G2019S-driven neurodegeneration [3]. The quantitative evidence below delineates the specific performance characteristics that distinguish PFE-360 from its closest comparators, enabling informed selection for experimental systems.

Head-to-Head Comparative Data: PFE-360 Potency, CNS Engagement, and Safety Profile Versus Other LRRK2 Inhibitors


Comparative LRRK2 Inhibitory Potency (IC50) in Wild-Type Kinase Assays

PFE-360 demonstrates an in vivo LRRK2 IC50 of 2.3 nM, which positions it as a higher-potency inhibitor compared to several other preclinical and clinical-stage LRRK2 inhibitors. Specifically, PFE-360 is more potent than PF-06447475 (IC50 = 3 nM) and GNE-7915 (IC50 = 9 nM) [1]. However, it is less potent than MLi-2 (IC50 = 0.8 nM) in the same wild-type LRRK2 context [1].

LRRK2 kinase inhibition Parkinson's disease IC50

CNS Target Engagement: Brain LRRK2 Inhibition at Low Doses in Nonhuman Primates

In a head-to-head study in macaques, low-dose PFE-360 (3 mg/kg, QD) achieved approximately 50% LRRK2 inhibition in brain tissue, whereas low-dose MLi-2 (15 mg/kg, QD) achieved 100% inhibition [1]. This demonstrates that PFE-360 achieves significant brain target engagement at a fraction of the dose and exposure required for some comparators, and at a level that may be therapeutically relevant without inducing significant on-target lung pathology [1].

brain penetration target engagement nonhuman primate LRRK2

Renal Safety Profile: Non-Adverse Kidney Changes Following 12-Week PFE-360 Treatment

Chronic treatment with PFE-360 in rats (up to 12 weeks) induces a morphological kidney phenotype—darkened kidneys and hyaline droplet accumulation in proximal tubules—that phenocopies the LRRK2 knockout (KO) rat [1]. Critically, despite these histopathological changes, no evidence of renal tubular injury, functional impairment (as assessed by blood and urine parameters), or kidney toxicity was observed [1]. The morphological changes were partially reversible after a 30-day treatment-free period [1]. This finding contrasts with the lack of lung effects observed with PFE-360, which is a known on-target liability for some other LRRK2 inhibitors in NHPs [2].

renal toxicity safety pharmacology LRRK2 knockout hyaline droplets

Attenuation of G2019S LRRK2-Induced Neurodegeneration In Vivo

In a robust preclinical rat model of PD induced by neuronal-specific expression of human G2019S LRRK2, administration of the selective kinase inhibitor PF-360 (PFE-360) attenuated the degeneration of substantia nigra dopaminergic neurons—a pathological hallmark of the disease [1]. This neuroprotection was linked to a mechanism involving robust destabilization of human LRRK2 protein in the brain [1]. While other LRRK2 inhibitors have shown similar effects in various models, this study provides direct in vivo evidence of PFE-360's disease-modifying potential in a model that recapitulates the cardinal neurodegenerative feature of PD.

G2019S mutation neuroprotection dopaminergic neurons Parkinson's disease model

Comparative Selectivity Profiling: pLRRK2 Inhibition in Cellular Context

In a comparative study of several LRRK2-targeting compounds, including PF-06447475, GNE7915, MLi-2, and LRRK2-IN-1, PFE-360 (referred to as PF-06685360 in related studies) belongs to a class of selective brain-penetrant inhibitors [1]. While direct quantitative selectivity panel data for PFE-360 is not publicly available in the same format as for some comparators, its designation as 'selective' is consistently reported across primary literature and vendor technical datasheets . The in vivo selectivity profile is inferred from the absence of overt off-target toxicities in chronic dosing studies [2][3].

selectivity pLRRK2 cellular assay kinase panel

Oral Bioavailability Enables Chronic Dosing Paradigms

PFE-360 is orally active, a property it shares with several other LRRK2 inhibitors (e.g., MLi-2, GNE-7915) [1]. This oral bioavailability facilitates long-term, repeated dosing regimens in rodent and nonhuman primate studies without the confounding stress of parenteral administration. The compound has been successfully administered orally for up to 12 weeks in rats and for 2-week repeat-dose studies in macaques [2][3]. While quantitative oral bioavailability (%F) data is not disclosed in the primary literature, the consistent use of oral gavage in published studies validates its utility for chronic preclinical paradigms.

oral bioavailability pharmacokinetics chronic dosing preclinical model

Recommended Experimental Applications for PFE-360 Based on Quantified Performance Data


Dose-Response Studies in G2019S LRRK2 Transgenic or Viral Vector-Based Parkinson's Models

Given the direct evidence of neuroprotection in a G2019S LRRK2 rat model [1], PFE-360 is optimally deployed in studies aiming to correlate LRRK2 kinase inhibition with dopaminergic neuron survival. The compound's potency (2.3 nM IC50) and brain penetration profile [2] allow for dose-ranging experiments to determine the minimal CNS exposure required for disease modification, thereby informing therapeutic index assessments relative to on-target peripheral effects [3].

Nonhuman Primate Target Engagement and Safety Pharmacology Studies

PFE-360 has been extensively characterized in macaques for both CNS target engagement and on-target lung histopathology [2]. Researchers investigating the translational safety profile of LRRK2 inhibitors should consider PFE-360 as a reference compound for studies examining the relationship between brain LRRK2 inhibition (e.g., 50% at 3 mg/kg) and the emergence of reversible type II pneumocyte vacuolation, which occurs at higher exposure multiples but without functional pulmonary deficits [2].

Chronic Rodent Studies Evaluating On-Target Renal Effects

The 12-week rat toxicology study provides a comprehensive dataset on PFE-360's renal effects, demonstrating morphological changes that mirror the LRRK2 KO phenotype but without evidence of functional toxicity or irreversible injury [3]. This makes PFE-360 a valuable tool for longitudinal studies designed to differentiate adaptive on-target histopathological changes from genuine drug-induced kidney injury, particularly when comparing across LRRK2 inhibitors with differing selectivity and pharmacokinetic profiles.

Validation of LRRK2-Dependent Mechanisms in α-Synuclein Pathology Models

Although direct evidence is limited, PFE-360's ability to modulate LRRK2 activity positions it as a candidate for probing the interplay between LRRK2 kinase function and α-synuclein aggregation or propagation [4]. Studies using MLi-2 have shown that LRRK2 inhibition promotes anterograde axonal transport and presynaptic targeting of α-synuclein [4]; PFE-360, with its distinct CNS exposure profile [2], may offer complementary insights when used in similar models to confirm LRRK2-dependent mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for PFE-360

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.